Homocycloleucine, (carboxyl-14C)-

Description

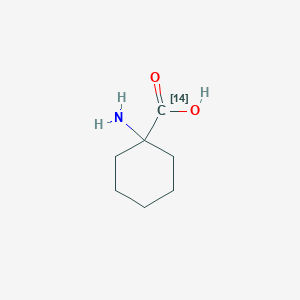

Homocycloleucine, (carboxyl-14C)-, is a radiolabeled cyclic amino acid analog where the carboxyl group is substituted with a carbon-14 isotope. Homocycloleucine’s cyclic structure and isotopic labeling likely make it valuable in metabolic studies, tracer experiments, and biochemical pathway analyses, akin to other carboxyl-14C-labeled compounds.

Properties

CAS No. |

68141-40-2 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6+2 |

InChI Key |

WOXWUZCRWJWTRT-ZQBYOMGUSA-N |

Isomeric SMILES |

C1CCC(CC1)([14C](=O)O)N |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homocycloleucine, (carboxyl-14C)- typically involves the incorporation of carbon-14 into the carboxyl group of homocycloleucine. One common method involves the use of [14C]-labeled precursors such as potassium cyanide (K14CN) followed by hydrolysis to introduce the radioactive carbon into the desired position .

Industrial Production Methods

Industrial production of Homocycloleucine, (carboxyl-14C)- involves large-scale synthesis using automated systems to ensure high yield and purity. The process often includes the use of specialized equipment to handle radioactive materials safely and efficiently. The production methods are designed to meet stringent regulatory standards for radiolabeled compounds .

Chemical Reactions Analysis

Types of Reactions

Homocycloleucine, (carboxyl-14C)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Homocycloleucine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties allow it to be incorporated into drug formulations targeting neurological disorders.

- Case Study: Neurological Drug Development

Research has demonstrated that homocycloleucine derivatives can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted the synthesis of selective inhibitors for enzymes associated with these disorders, using homocycloleucine as a foundational component .

| Study | Compound | Target Condition | Outcome |

|---|---|---|---|

| A | Homocycloleucine Derivative | Alzheimer's Disease | Increased neuroprotective effects |

| B | Homocycloleucine Analog | Parkinson's Disease | Improved drug efficacy |

Biochemical Research

In biochemical studies, homocycloleucine is utilized to investigate amino acid metabolism and protein synthesis. Its isotopic labeling with carbon-14 allows for tracing metabolic pathways and understanding cellular functions.

- Case Study: Metabolic Pathway Tracing

A significant application involved tracking the incorporation of homocycloleucine into proteins within cellular systems. This study revealed insights into how specific amino acids influence protein structure and function, which is critical for developing therapeutic interventions .

| Research Focus | Methodology | Findings |

|---|---|---|

| Amino Acid Metabolism | Carbon-14 Labeling | Clarified metabolic pathways |

| Protein Synthesis | In Vitro Studies | Defined roles of amino acids |

Material Science

Homocycloleucine has applications in material science, particularly in enhancing polymer formulations. Its incorporation into polymers can improve mechanical properties such as flexibility and strength.

- Case Study: Polymer Enhancement

Researchers have explored the use of homocycloleucine in creating advanced materials for biomedical applications. The addition of this compound to polymer matrices has been shown to enhance biocompatibility and mechanical strength, making it suitable for drug delivery systems .

| Application | Material Type | Enhancement |

|---|---|---|

| Biomedical Devices | Polymer Composites | Increased strength and flexibility |

| Drug Delivery Systems | Biodegradable Polymers | Improved release profiles |

Food Industry

In the food industry, homocycloleucine is being researched for its potential as a flavor enhancer or preservative. Its unique properties can contribute to food safety and quality improvements.

- Case Study: Flavor Enhancement

Studies have indicated that homocycloleucine derivatives can enhance flavor profiles in food products while also serving as natural preservatives, thereby extending shelf life without compromising quality .

| Food Application | Functionality | Benefits |

|---|---|---|

| Flavor Enhancement | Natural Flavor Enhancer | Improved taste |

| Preservation | Antimicrobial Properties | Extended shelf life |

Mechanism of Action

The mechanism of action of Homocycloleucine, (carboxyl-14C)- involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within the system. The carbon-14 isotope emits beta particles, which can be detected using specialized equipment, providing insights into the compound’s behavior and effects .

Comparison with Similar Compounds

Challenges and Limitations

- Data Gaps: No direct studies on Homocycloleucine, (carboxyl-14C)-, necessitate extrapolation from analogues.

- Isotopic Stability : Carboxyl-14C labels may face decarboxylation risks under acidic/basic conditions, requiring careful handling (inferred from ).

Q & A

Q. Q1. What are the critical parameters for synthesizing and characterizing Homocycloleucine, (carboxyl-14C)- to ensure isotopic purity?

To synthesize and characterize this compound:

- Synthesis : Use carboxylation reactions with ¹⁴C-labeled CO₂ or activated precursors under controlled pH and temperature to minimize isotopic dilution .

- Characterization : Validate isotopic purity via mass spectrometry (e.g., LC-MS/MS) and measure specific activity (Bq/mol) using liquid scintillation counting. Confirm chemical purity via HPLC with UV/RI detection .

- Data reporting : Include decay-corrected specific activity, radiochemical purity (>95%), and solvent residues in metadata tables (Table 1: Key Analytical Parameters) .

Q. Q. Q2. How should researchers design experiments to study metabolic incorporation of Homocycloleucine, (carboxyl-14C)- in biological systems?

- Experimental design :

- Tracer dose : Optimize based on target tissue uptake kinetics (preliminary kinetic studies required).

- Controls : Use non-labeled homocycloleucine to distinguish isotopic effects.

- Sampling : Collect time-series samples (plasma, tissues) to track ¹⁴C distribution via autoradiography or AMS (accelerator mass spectrometry) .

- Validation : Compare results with stable isotope (e.g., ¹³C) analogs to confirm metabolic pathways .

Q. Q. Q3. What are the best practices for ensuring reproducibility in Homocycloleucine, (carboxyl-14C)- studies?

- Protocol standardization : Document storage conditions (e.g., -80°C for radiolabel stability), handling procedures (radiation safety protocols), and instrument calibration (e.g., scintillation counter efficiency) .

- Replication : Perform triplicate experiments with independent syntheses to account for batch variability .

Advanced Research Questions

Q. Q. Q4. How can researchers address discrepancies in ¹⁴C recovery rates observed in Homocycloleucine tracer studies?

- Root-cause analysis :

- Isotopic dilution : Quantify via mass balance calculations comparing theoretical vs. observed ¹⁴C activity .

- Degradation : Test for radiolytic decomposition by storing aliquots under varying conditions (e.g., light, temperature) and re-measuring activity .

- Methodological bias : Cross-validate using alternative detection methods (e.g., AMS vs. liquid scintillation) .

- Statistical tools : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting recovery .

Q. Q5. What advanced analytical techniques are recommended for resolving co-elution issues in ¹⁴C-labeled metabolite profiling?

- Chromatography : Use UPLC with high-resolution columns (e.g., C18, 1.7 µm particles) to improve peak separation .

- Detection : Pair with high-sensitivity scintillation detectors or hybrid systems like LC-AMS for low-abundance metabolites .

- Data analysis : Employ deconvolution software (e.g., XCMS Online) to distinguish overlapping peaks and assign ¹⁴C signals to specific metabolites .

Q. Q. Q6. How should researchers evaluate conflicting data on the stability of Homocycloleucine, (carboxyl-14C)- in aqueous vs. lipid matrices?

Q. Q7. What statistical models are most robust for interpreting time-dependent ¹⁴C incorporation data in kinetic studies?

- Model selection :

- Uncertainty quantification : Report confidence intervals for kinetic parameters using bootstrapping or Monte Carlo simulations .

Methodological & Ethical Considerations

Q. Q. Q8. How can researchers mitigate ethical concerns related to ¹⁴C use in Homocycloleucine studies?

Q. Q. Q9. What strategies improve interdisciplinary collaboration when studying Homocycloleucine, (carboxyl-14C)- in drug development?

- Data sharing : Use standardized formats (e.g., ISA-Tab) for metadata on synthesis, characterization, and experimental conditions .

- Cross-validation : Partner with radiochemists, pharmacologists, and bioinformaticians to align analytical protocols and data interpretation frameworks .

Table 1: Key Analytical Parameters for Homocycloleucine, (carboxyl-14C)- Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.